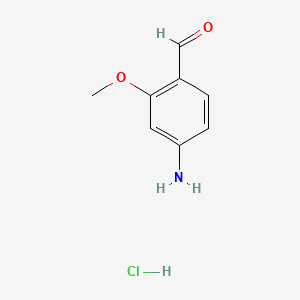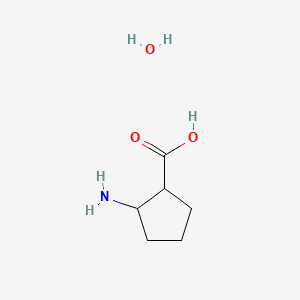![molecular formula C15H17NO5S B13845369 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxathiolo ring fused with an azocine ring, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide typically involves multiple steps, including cyclization and esterification reactions. The starting materials often include azides and alkynes, which undergo cycloaddition reactions to form the core structure. Common reagents used in these reactions include copper(I) iodide (CuI) and sodium ascorbate as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazines: Known for their biological potential, including antiviral and antitumor activity.
3a,4,7,7a-Tetrahydro-1H-indene-1,3(2H)-dione: Used in various chemical syntheses and studied for its unique properties.
Uniqueness
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide stands out due to its dioxathiolo and azocine ring system, which is less common in similar compounds.
Propriétés
Formule moléculaire |
C15H17NO5S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
benzyl (3aR,9aS)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate |
InChI |
InChI=1S/C15H17NO5S/c17-15(19-11-12-6-2-1-3-7-12)16-9-5-4-8-13-14(10-16)21-22(18)20-13/h1-4,6-8,13-14H,5,9-11H2/t13-,14+,22?/m0/s1 |
Clé InChI |
JZLUHDLWPNIVQL-DXZWUPATSA-N |
SMILES isomérique |
C1CN(C[C@@H]2[C@H](C=C1)OS(=O)O2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC2C(C=C1)OS(=O)O2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)





